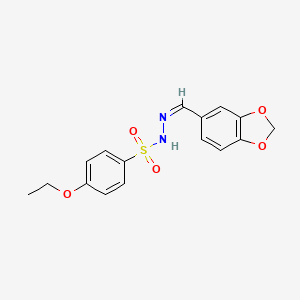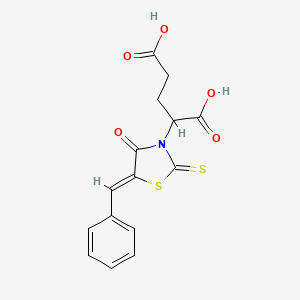
N'-(1,3-benzodioxol-5-ylmethylene)-4-ethoxybenzenesulfonohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(1,3-benzodioxol-5-ylmethylene)-4-ethoxybenzenesulfonohydrazide, also known as BDM-E, is a novel compound with promising applications in scientific research. This compound belongs to the class of sulfonohydrazides and has been synthesized through a multistep process. BDM-E has been found to exhibit potent biological activities and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
作用机制
The mechanism of action of N'-(1,3-benzodioxol-5-ylmethylene)-4-ethoxybenzenesulfonohydrazide involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. This compound binds to the colchicine-binding site on tubulin and prevents the formation of microtubules, leading to cell cycle arrest and apoptosis. This compound has also been shown to induce the generation of reactive oxygen species (ROS) in cancer cells, which can further enhance its cytotoxic effects.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects in cancer cells. It can induce DNA damage and inhibit DNA repair mechanisms, leading to cell death. This compound has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). In addition, this compound can modulate the expression of various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
实验室实验的优点和局限性
N'-(1,3-benzodioxol-5-ylmethylene)-4-ethoxybenzenesulfonohydrazide has several advantages for lab experiments, including its potent cytotoxic effects, ability to induce apoptosis, and potential as a radiosensitizer. However, there are also limitations to its use, including its low solubility in aqueous solutions and potential toxicity to normal cells. Further studies are needed to optimize the formulation and dosage of this compound for its use in lab experiments.
未来方向
There are several future directions for the use of N'-(1,3-benzodioxol-5-ylmethylene)-4-ethoxybenzenesulfonohydrazide in scientific research. One potential application is in the development of novel cancer therapies, either as a standalone treatment or in combination with other drugs. This compound can also be studied for its potential in other disease models, such as neurodegenerative disorders and inflammatory diseases. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential as a tool for studying tubulin polymerization and microtubule dynamics.
合成方法
N'-(1,3-benzodioxol-5-ylmethylene)-4-ethoxybenzenesulfonohydrazide has been synthesized through a multistep process that involves the reaction of 4-ethoxybenzenesulfonyl chloride with hydrazine hydrate to form 4-ethoxybenzenesulfonohydrazide. This compound is then reacted with 1,3-benzodioxole-5-carbaldehyde in the presence of acetic acid to form this compound. The final product is purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
科学研究应用
N'-(1,3-benzodioxol-5-ylmethylene)-4-ethoxybenzenesulfonohydrazide has been studied for its potential applications in scientific research, particularly in the field of cancer biology. It has been found to exhibit potent cytotoxic effects against various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. This compound has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9 pathways. In addition, this compound has been studied for its potential as a radiosensitizer, which can enhance the efficacy of radiation therapy in cancer treatment.
属性
IUPAC Name |
N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-4-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-2-21-13-4-6-14(7-5-13)24(19,20)18-17-10-12-3-8-15-16(9-12)23-11-22-15/h3-10,18H,2,11H2,1H3/b17-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOURFLUBGGPEAX-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(4-fluorophenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B5335051.png)
![1-phenyl-3-[(4-propoxyphenyl)amino]-2-buten-1-one](/img/structure/B5335052.png)
![4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5335061.png)
![N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-6-(4H-1,2,4-triazol-4-yl)nicotinamide](/img/structure/B5335077.png)
![2-({5-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5335078.png)
![4-(1H-imidazol-1-ylmethyl)-N-[1-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B5335080.png)
![8-bromo-5-methyl-3-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5335098.png)

![4-[2-(1H-tetrazol-5-yl)benzoyl]-2-(trifluoromethyl)morpholine](/img/structure/B5335107.png)
![N-{2-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-1-methyl-2-oxoethyl}nicotinamide](/img/structure/B5335111.png)
![6-(2-methoxyphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5335126.png)
![4-[4-(3-methylphenoxy)piperidin-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5335138.png)
![4-[2-(5-chloro-2-ethoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5335139.png)

